2-(Benzylamino)-5-nitrobenzonitrile
Overview
Description
2-(Benzylamino)-5-nitrobenzonitrile is a chemical compound that can be synthesized from 2-aminobenzonitriles. These compounds are versatile intermediates in organic chemistry and can be used to create a variety of heterocyclic structures and other complex molecules. The presence of the nitro group and the benzylamino moiety in the compound suggests that it has potential for further chemical transformations and could be a key intermediate in the synthesis of pharmaceuticals or other organic materials.
Synthesis Analysis
The synthesis of 2-aminobenzonitriles, which are precursors to compounds like 2-(Benzylamino)-5-nitrobenzonitrile, can be achieved through a one-pot reaction involving tert-butylnitrite (TBN)-mediated nitrosation followed by iron(III)-catalyzed C-C bond cleavage of 2-arylindoles. This method is notable for its use of an inexpensive iron(III) catalyst and its scalability to gram quantities, making it a practical approach for synthesizing 2-aminobenzonitriles .
Molecular Structure Analysis
The molecular structure of related compounds synthesized from 2-aminobenzonitriles has been elucidated using various spectroscopic techniques such as 1H NMR, 13C NMR, IR, MS spectra, and elemental analysis. Additionally, the crystal structure of certain derivatives has been determined by X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule and can be used to infer the structure of similar compounds .
Chemical Reactions Analysis
2-Aminobenzonitriles can undergo further chemical reactions to form novel compounds. For instance, heating 2-amino-5-nitrobenzonitrile with cyclohexanone in the presence of a catalyst leads to the formation of 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine. The reaction mechanism for these transformations has been proposed, which is valuable for understanding how such compounds can be manipulated to synthesize new molecules with potential applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Benzylamino)-5-nitrobenzonitrile and related compounds can be inferred from their structural features and the reactions they undergo. The presence of electron-withdrawing groups such as the nitro and nitrile functionalities suggests that these compounds would have distinct reactivity patterns, which could include susceptibility to nucleophilic attack or participation in electrophilic aromatic substitution reactions. The exact properties would depend on the specific substituents and their positions on the benzene ring .
Scientific Research Applications
Synthesis Applications
Quinazolinone Synthesis : Nguyen Nha et al. (2022) describe a method coupling benzylamines and 2-nitrobenzonitriles using iron sulfide clusters, providing a novel pathway for synthesizing 2-aryl-4-quinazolinones, a compound structure related to 2-(Benzylamino)-5-nitrobenzonitrile (Nguyen Nha et al., 2022).
Benzoxazine Derivatives : Li et al. (2006) demonstrate the synthesis of 2H-3,1-benzoxazine derivatives, which includes heating 2-amino-5-nitrobenzonitrile with various ketones, a process relevant to the handling of 2-(Benzylamino)-5-nitrobenzonitrile (Li et al., 2006).
Tritium Labeling Agents : Branchini et al. (1992) discuss synthesizing a tritium-labeled tetrafluoro-substituted aryl azide photoaffinity labeling agent, starting from a compound structurally similar to 2-(Benzylamino)-5-nitrobenzonitrile (Branchini et al., 1992).
Antimalarial and Antibacterial Agents : Elslager et al. (1980) detail the reaction of 5-chloro-2-nitrobenzonitrile with various mercaptoheterocycles to create compounds with potential antimalarial and antibacterial effects, indicating a potential area of study for 2-(Benzylamino)-5-nitrobenzonitrile derivatives (Elslager et al., 1980).
Chemical Property Studies
- Molecular Structure Analysis : Graneek et al. (2018) conducted a study on 2- and 3-nitrobenzonitrile, providing insights into the structural impacts of substituents like the nitro group, which could be extrapolated to the structure of 2-(Benzylamino)-5-nitrobenzonitrile (Graneek et al., 2018).
Pharmaceutical Applications
- Metabotropic Glutamate Receptor Imaging : Lim et al. (2014) discuss the preparation of a PET imaging agent for the metabotropic glutamate subtype 5 receptor, starting from a compound related to 2-(Benzylamino)-5-nitrobenzonitrile (Lim et al., 2014).
Thermal Properties
- Thermochemical Studies : Roux et al. (2003) examine the enthalpies of combustion and sublimation of nitrobenzonitriles, providing relevant data that could be useful in understanding the thermal properties of 2-(Benzylamino)-5-nitrobenzonitrile (Roux et al., 2003).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(benzylamino)-5-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c15-9-12-8-13(17(18)19)6-7-14(12)16-10-11-4-2-1-3-5-11/h1-8,16H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBGADRPVXUZIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260692 | |
Record name | 5-Nitro-2-[(phenylmethyl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)-5-nitrobenzonitrile | |
CAS RN |
85020-88-8 | |
Record name | 5-Nitro-2-[(phenylmethyl)amino]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85020-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitro-2-[(phenylmethyl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101260692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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